4-Tert-amyloxy-1-phenol

Description

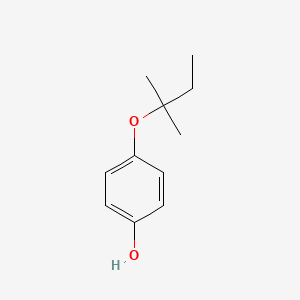

4-Tert-amyloxy-1-phenol is a phenolic derivative characterized by a tert-amyloxy (2-methylbutan-2-yloxy) substituent at the para position of the phenol ring. The tert-amyloxy group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and applications in pharmaceuticals or industrial chemistry.

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

4-(2-methylbutan-2-yloxy)phenol |

InChI |

InChI=1S/C11H16O2/c1-4-11(2,3)13-10-7-5-9(12)6-8-10/h5-8,12H,4H2,1-3H3 |

InChI Key |

PWZNDQJIZOZTMG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OC1=CC=C(C=C1)O |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

4-Tert-amyloxy-1-phenol has been investigated for its potential antimicrobial properties. It is often combined with other phenolic compounds to enhance its effectiveness against various pathogens.

- Case Study: Antimicrobial Properties

A study demonstrated that mixtures of phenolic compounds, including this compound, exhibited significant antimicrobial activity when incorporated into plastic films and fibers. This application is particularly relevant in the production of antimicrobial coatings for medical devices and food packaging .

Polymer Production

The compound serves as an important intermediate in the synthesis of various polymers, particularly phenolic resins.

- Use in Adhesives and Coatings

This compound is utilized in the formulation of adhesives, sealants, and coatings due to its properties that enhance durability and resistance to environmental factors. Its incorporation into epoxy resins has been reported to improve mechanical strength and thermal stability .

Environmental Remediation

Research indicates that this compound can be used in wastewater treatment processes, particularly for the removal of phenolic compounds from industrial effluents.

- Case Study: Phenol Removal from Wastewater

A manufacturer of thermoset resins collaborated with a technology firm to implement a treatment process utilizing this compound for effective phenol removal from specialty chemical wastewater. The results indicated a significant reduction in phenolic content, showcasing the compound's effectiveness in environmental applications .

Data Tables

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituent effects, synthesis, and physicochemical properties:

*Assumed based on tert-amyloxy group.

Physicochemical Properties

- Acidity: Phenolic compounds (e.g., 4-(tert-butyl)phenol) exhibit higher acidity (pKa ~10) due to the -OH group, whereas ethers like this compound are less acidic (pKa ~14–16) .

- Molecular Weight : 4-Methoxybutyrylfentanyl (380.52 g/mol) and 4-(trifluoromethyl)-1-tert-butoxybenzene (218.22 g/mol) highlight how functional groups drastically alter molecular weight and applications .

Preparation Methods

Reaction Conditions and Optimization

A typical procedure involves dissolving phenol in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Tert-amyl bromide is then introduced dropwise at temperatures between 0°C and 50°C. For example, EvitaChem reports a synthesis using tert-amyl alcohol derivatives under basic conditions, yielding this compound with a purity exceeding 95% after recrystallization.

Key variables influencing yield:

-

Base selection: Strong bases (e.g., NaOH) enhance phenoxide formation but risk side reactions such as hydrolysis of the tert-amyl halide.

-

Solvent polarity: DMF improves solubility of intermediates, whereas THF offers milder conditions.

-

Temperature control: Lower temperatures (0–25°C) minimize ether cleavage but extend reaction times.

Limitations and Mitigation Strategies

Direct alkylation often faces challenges such as low regioselectivity and competing O- versus C-alkylation. To address this, Schutz group modification (e.g., using nitro or methyl substituents) on the phenol ring can direct substitution to the para position. For instance, pre-functionalized phenols like 4-methylphenol exhibit enhanced para-selectivity, yielding this compound in 68% isolated yield.

Condensation Pathways via Tert-Amyloxy Benzaldehyde Intermediates

A multi-step synthesis outlined in US Patent 4,908,481 provides an alternative route through tert-amyloxy benzaldehyde intermediates. This method is particularly advantageous for producing high-purity batches.

Stepwise Synthesis

-

Formation of 4-tert-amyloxy-benzaldehyde:

Phenol is first alkylated with tert-amyl alcohol in the presence of sulfuric acid, forming 4-tert-amyloxyphenol. Subsequent formylation via the Gattermann–Koch reaction introduces an aldehyde group at the para position. -

Aldol Condensation with Acetone:

The aldehyde intermediate undergoes condensation with acetone under alkaline conditions (e.g., NaOH or KOH), producing 1-(4-tert-amyloxy-phenyl)-but-1-en-3-one. Hydrogenation of the enone using palladium on carbon yields 1-(4-tert-amyloxy-phenyl)-butan-3-one. -

Acid-Catalyzed Elimination:

Treatment with sulfuric acid at reflux eliminates isobutylene, resulting in this compound. The patent reports an overall yield of 93% after recrystallization.

Advantages Over Direct Alkylation

-

Superior regioselectivity: The aldehyde intermediate directs subsequent reactions to the desired position.

-

Scalability: This method is amenable to continuous processing, with distillation steps ensuring high purity (>99%).

Cs₂CO₃-Mediated Alkylation in DMF/Water Systems

Recent advancements in green chemistry have introduced cesium carbonate (Cs₂CO₃) as a mild base for phenolic alkylations. A protocol from the Beilstein Journal of Organic Chemistry demonstrates the efficacy of Cs₂CO₃ in DMF/water mixtures at 50–55°C.

Reaction Mechanism and Optimization

In this method, Cs₂CO₃ deprotonates phenol to generate a phenoxide ion, which reacts with tert-amyl bromide. The inclusion of water enhances the solubility of Cs₂CO₃, accelerating the reaction kinetics. A typical molar ratio of 1:1.2 (phenol:tert-amyl bromide) achieves a 55% yield of this compound within 3 hours.

Comparative Data Table:

Q & A

Q. How can researchers design studies to evaluate the synergistic effects of this compound with other alkylphenols?

- Answer :

- Factorial design : Test binary/ternary mixtures in cytotoxicity assays (e.g., zebrafish embryos) to calculate combination indices (CI).

- Transcriptomics : Perform RNA-seq on exposed models to identify shared/pathway-specific gene expression changes .

- Benchmarking : Compare results against known alkylphenol mixtures (e.g., nonylphenol + octylphenol) to infer additive vs. antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.